![molecular formula C11H6ClN3O2S2 B15216234 3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 62329-48-0](/img/structure/B15216234.png)
3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one is a heterocyclic compound that contains both oxadiazole and thiazolidinone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzoic acid with thiosemicarbazide to form 4-chlorophenylthiosemicarbazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. Finally, this compound is reacted with chloroacetic acid to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Mechanism of Action
The mechanism of action of 3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular pathways by modulating the expression of specific genes or proteins.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but lacks the thiazolidinone ring.
4-Chlorophenylthiosemicarbazide: An intermediate in the synthesis of the target compound.
Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Uniqueness
3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one is unique due to the presence of both oxadiazole and thiazolidinone rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research.
Properties
CAS No. |
62329-48-0 |
|---|---|
Molecular Formula |
C11H6ClN3O2S2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H6ClN3O2S2/c12-7-3-1-6(2-4-7)9-13-14-10(17-9)15-8(16)5-19-11(15)18/h1-4H,5H2 |
InChI Key |
QZIATYQSXMIXQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


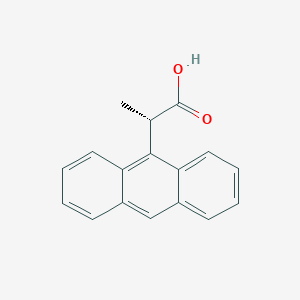
![6-Bromo-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15216159.png)

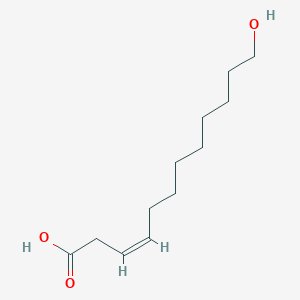
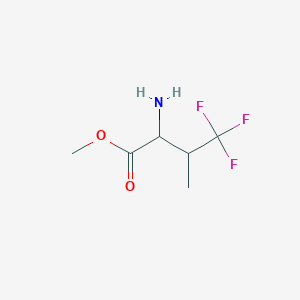
![5-Chloro-6-nitrospiro[chroman-2,2'-indole]](/img/structure/B15216175.png)
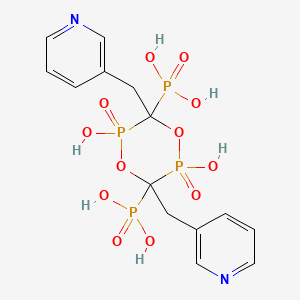
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-](/img/structure/B15216181.png)

![9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide](/img/structure/B15216193.png)
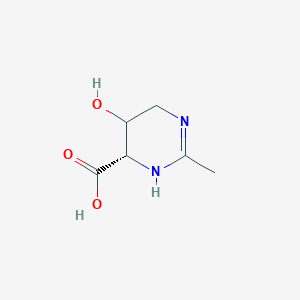
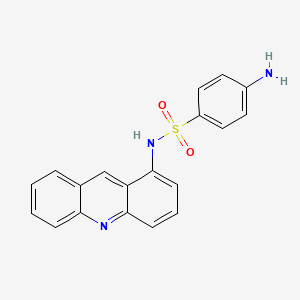
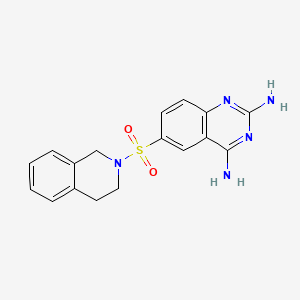
![Ethyl (S)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B15216240.png)
